molecular formula C14H19N7O B7143700 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

Cat. No.: B7143700
M. Wt: 301.35 g/mol
InChI Key: TVGVDAMGGNZKTI-UHFFFAOYSA-N
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Description

1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolylpyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolylpyrimidine core, followed by the introduction of the piperidine and carboxamide groups. Key steps include:

    Formation of the pyrazolylpyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Introduction of the carboxamide group: This is typically done through amide bond formation using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
  • 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-3-carboxamide

Comparison: Compared to similar compounds, 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide may exhibit unique properties due to the specific positioning of functional groups. These differences can affect its biological activity, chemical reactivity, and potential applications. For example, the presence of the methyl group at the piperidine ring can influence its binding affinity to biological targets and its overall stability.

Properties

IUPAC Name

1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O/c1-16-14(22)10-3-7-20(8-4-10)12-11(15)13(18-9-17-12)21-6-2-5-19-21/h2,5-6,9-10H,3-4,7-8,15H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGVDAMGGNZKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C2=NC=NC(=C2N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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